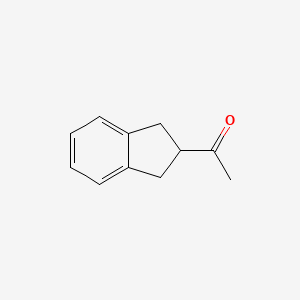

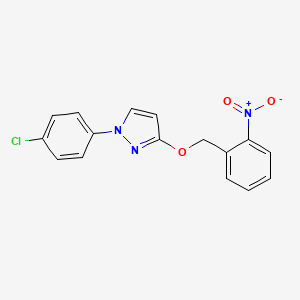

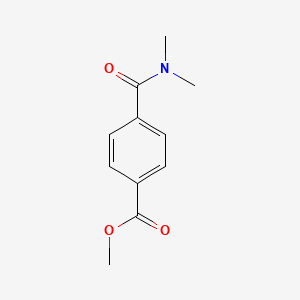

3-(2-Methoxy-phenoxymethyl)-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxy-phenoxymethyl)-piperidine (3-MPMP) is a synthetic compound that was first synthesized in the late 1960s by a research team at the University of Toronto. It has since been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. 3-MPMP is a highly versatile compound, with a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Boron(III) Bromide-Induced Ring Contraction : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, highlighting a novel method for structural transformation relevant in synthetic chemistry (Tehrani et al., 2000).

Synthesis of Bis-Indole Derivatives : Research into the synthesis of compounds with two indole systems separated by a heterocycle (e.g., pyridine or piperazine) indicated potential antitumor activity, suggesting applications in medicinal chemistry (Andreani et al., 2008).

Piperidine Analogues of Dopamine Transporter Ligands : A study explored the synthesis of piperidine analogues with high affinity for the dopamine transporter, indicating their importance in the development of neurological disorder treatments (Prisinzano et al., 2002).

Biological Activities and Potential Applications

Antitumor Activity of Piperidine Derivatives : The antitumor potential of various piperidine derivatives was investigated, providing insights into their applications in cancer research and therapy. This includes the synthesis and evaluation of bis-indole derivatives for their antitumor activities (Andreani et al., 2008).

Development of Photolabile Amine Protecting Group : Research on the optimization of photolabile protecting groups for amines in flow chemistry highlighted applications in the synthesis of complex organic molecules, including piperidine derivatives (Yueh et al., 2015).

Nucleophilic Substitution Reactions for Piperidine Synthesis : Studies focused on developing efficient methods for nucleophilic substitution reactions of piperidines, showing the versatility of these compounds in organic synthesis and their potential as bioactive molecules (Okitsu et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit diverse biological activities, suggesting a complex interaction with their targets .

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways, leading to a range of physiological effects .

Result of Action

Similar compounds have been shown to exhibit a range of effects, including anti-inflammatory activity .

Análisis Bioquímico

Biochemical Properties

3-(2-Methoxy-phenoxymethyl)-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells through membrane transporters and distributed to various cellular compartments . This distribution is essential for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

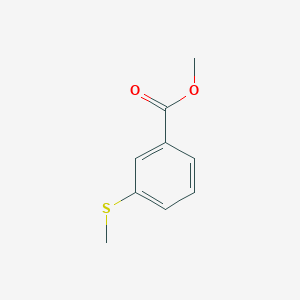

3-[(2-methoxyphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBQELKGTSQSIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424384 |

Source

|

| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614731-31-6 |

Source

|

| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)